N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(1,3-Benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two key structural features:
- 1-(3-Chlorophenyl) substituent: Positioned at the pyrazole ring’s nitrogen, this group contributes to steric bulk and electronic effects.
Pyrazolo[3,4-d]pyrimidines are recognized for kinase inhibition (e.g., Src, PKC) due to their ATP-binding site mimicry. The target compound’s structure aligns with this pharmacophore, though direct biological data are absent in the provided evidence.
Properties
Molecular Formula |
C19H14ClN5O2 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14ClN5O2/c20-13-2-1-3-14(7-13)25-19-15(9-24-25)18(22-10-23-19)21-8-12-4-5-16-17(6-12)27-11-26-16/h1-7,9-10H,8,11H2,(H,21,22,23) |
InChI Key |
CRVCKASUKLSSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Introduction of the Chlorophenyl Group: This can be achieved through a halogenation reaction, where a phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Construction of the Pyrazolopyrimidine Core: This step involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Final Coupling Reaction: The benzodioxole and chlorophenyl intermediates are coupled with the pyrazolopyrimidine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the final compound.
Chemical Reactions Analysis
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a molecular probe to study the interactions between proteins and small molecules, aiding in the understanding of biological processes at the molecular level.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substitution at the Pyrazole Nitrogen (Position 1)
Compounds with aryl groups at the pyrazole’s nitrogen show varied kinase selectivity:
Key Findings :
N-Substituent Variations on the Pyrimidine Ring
The N-substituent modulates pharmacokinetics and target engagement:
Key Findings :
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